molecular formula C9H18N2 B2376030 6-Methyl-decahydro-1,6-naphthyridine CAS No. 135037-28-4

6-Methyl-decahydro-1,6-naphthyridine

Cat. No.: B2376030
CAS No.: 135037-28-4
M. Wt: 154.257
InChI Key: BMRRCEKQTKZDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-decahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Mechanism of Action

Target of Action

6-Methyl-decahydro-1,6-naphthyridine is a derivative of the 1,6-naphthyridine family . The primary targets of 1,6-naphthyridines are often associated with anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

The mode of action of 1,6-naphthyridines, including this compound, is typically related to their interaction with their targets. For instance, some 1,6-naphthyridines have been identified as inhibitors of c-Met kinase, a protein associated with cancer activity

Biochemical Pathways

The biochemical pathways affected by 1,6-naphthyridines depend on their specific targets and mode of action. Given the wide range of biological activities associated with 1,6-naphthyridines, it’s likely that multiple pathways are affected

Result of Action

The result of a compound’s action is the molecular and cellular effects induced by its interaction with its target. For 1,6-naphthyridines, these effects can include a variety of outcomes due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-decahydro-1,6-naphthyridine typically involves the reaction of methyl ketones, malononitrile, and various amines. One innovative method is a water-mediated, catalyst-free synthesis where 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of amines are reacted . Another approach involves solvent-free and catalyst-free synthesis by grinding the reactants in a mortar at room temperature for 5-7 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-decahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines to their corresponding reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

6-Methyl-decahydro-1,6-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-decahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting pharmacological properties. Its methyl group and decahydro structure confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRCEKQTKZDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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